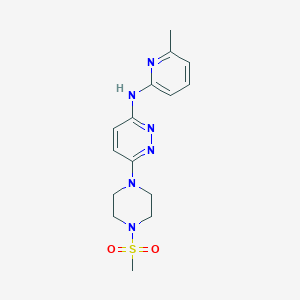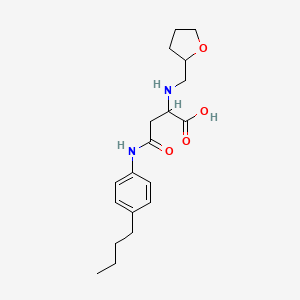
4-(4-Butylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Butylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of pharmacological effects.
Aplicaciones Científicas De Investigación
Photolabile Hydrophobic Molecules in Nanofluidic Devices
One potential application of similar compounds involves the use of photolabile hydrophobic molecules for optical gating in nanofluidic devices. For instance, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been used as a photolabile protecting group to demonstrate optical gating in synthetic ion channels. These channels are decorated with monolayers of photolabile hydrophobic molecules that become hydrophilic upon irradiation, allowing for the UV-light-triggered transport of ionic species through the channels. This application is relevant for controlled release, sensing, and information processing in nanoscale devices (Ali et al., 2012).
Inhibition Properties Against Human Carbonic Anhydrase Isoenzymes
Another avenue of research involves the synthesis of derivatives of 4-oxo-4-(arylamino)but-2-enoic acids, which have shown significant inhibition activities against human carbonic anhydrase I and II isoenzymes. These enzymes are involved in various physiological processes, indicating that compounds with structural similarities could be explored for their potential therapeutic applications (Oktay et al., 2016).
Molecular and Crystal Structure Analysis
The molecular and crystal structure analysis of compounds like 4-oxo-4-(pyridin-2-ylamino)butanoic acid provides insights into the formation of hetero synthon comprising hydrogen bonds, which could have implications in the design of new materials or in understanding the properties of similar compounds (PrakashShet et al., 2018).
Propiedades
IUPAC Name |
4-(4-butylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-2-3-5-14-7-9-15(10-8-14)21-18(22)12-17(19(23)24)20-13-16-6-4-11-25-16/h7-10,16-17,20H,2-6,11-13H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFBFCBLHUCMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

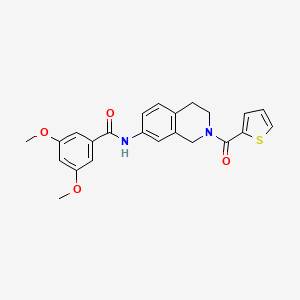
![N-(3-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2958728.png)
![5-(Tert-butyl)-3-(4-chlorophenyl)-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2958729.png)
![Methyl 2-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]sulfanylbenzoate](/img/structure/B2958730.png)
![[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid](/img/structure/B2958731.png)
![N-(4-chlorophenyl)-2-[6-[(3-fluorophenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2958732.png)
![3-(3-methoxyphenyl)-1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2958733.png)
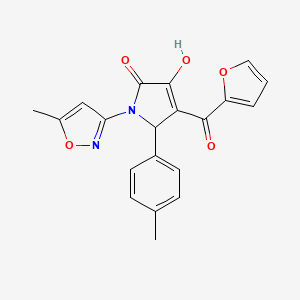
![3,3-Dimethyl-1-[2-(2-methylimidazol-1-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2958736.png)
![2-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2958740.png)
![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2958741.png)
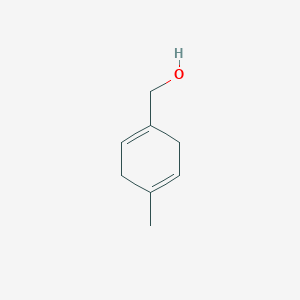
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2958743.png)
